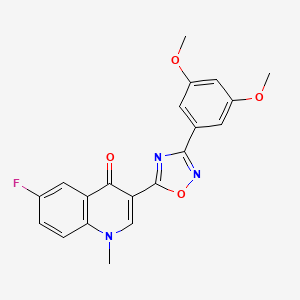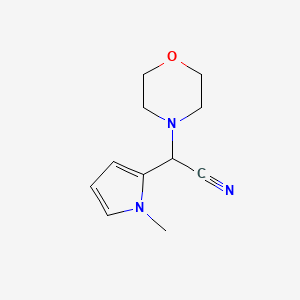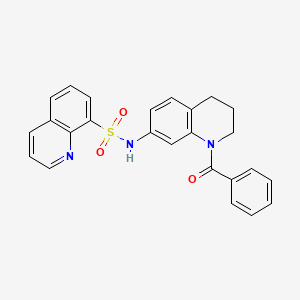
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide is a complex organic compound that combines the structural features of quinoline and tetrahydroquinoline derivatives. These compounds are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 1-benzoyl-1,2,3,4-tetrahydroquinoline, which can be synthesized through the catalytic reduction of quinoline derivatives. This intermediate is then reacted with quinoline-8-sulfonyl chloride under basic conditions to form the final product.
Reaction Conditions:
Catalytic Reduction: Using hydrogen gas and a palladium catalyst to reduce quinoline to 1,2,3,4-tetrahydroquinoline.
Benzoylation: Reacting 1,2,3,4-tetrahydroquinoline with benzoyl chloride in the presence of a base like pyridine.
Sulfonylation: Reacting the benzoylated product with quinoline-8-sulfonyl chloride in a basic medium, such as triethylamine, to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction of the sulfonamide group can yield amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Quinoline derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Functionalized quinoline and tetrahydroquinoline derivatives.
科学研究应用
Chemistry
In chemistry, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features are conducive to binding with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential to treat various diseases, including cancer and infectious diseases. The sulfonamide group is known for its antibacterial properties, while the quinoline moiety is explored for its antimalarial activity.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the quinoline ring system.
作用机制
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate.
相似化合物的比较
Similar Compounds
Quinoline-8-sulfonamide: Shares the sulfonamide group but lacks the tetrahydroquinoline moiety.
1-Benzoyl-1,2,3,4-tetrahydroquinoline: Lacks the sulfonamide group but retains the tetrahydroquinoline structure.
Quinoline-8-sulfonyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide is unique due to the combination of the quinoline and tetrahydroquinoline structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its individual components.
This compound’s versatility and potential in various fields make it a valuable subject of study in both academic and industrial research.
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c29-25(20-7-2-1-3-8-20)28-16-6-11-18-13-14-21(17-22(18)28)27-32(30,31)23-12-4-9-19-10-5-15-26-24(19)23/h1-5,7-10,12-15,17,27H,6,11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWUYGYSJAHSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)N(C1)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

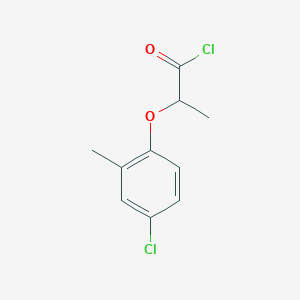
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide](/img/structure/B2676219.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea](/img/structure/B2676224.png)
![7-(3-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2676225.png)
![6-benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B2676226.png)

![2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2676229.png)
![3-acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2676230.png)
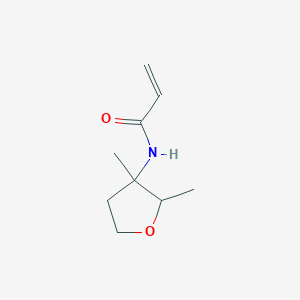
![3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate](/img/new.no-structure.jpg)
